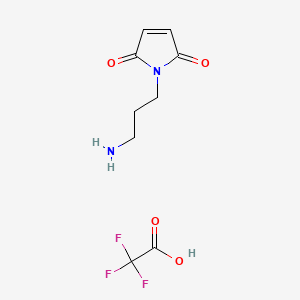

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C9H11F3N2O4 and its molecular weight is 268.192. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS No. 886209-47-8) is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug design. This article reviews its biological properties, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H11F3N2O4

- Molecular Weight : 268.19 g/mol

- CAS Number : 886209-47-8

- InChI Key : KXQYFSRZPNLIDW-UHFFFAOYSA-N

Biological Activity Overview

1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives have been studied for their potential as pharmacological agents. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

Research indicates that compounds related to pyrrole-2,5-diones exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation:

| Compound | Target | Effect |

|---|---|---|

| 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione | Dihydrofolate reductase | Inhibition of cell growth |

| 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | Topoisomerase II | Induction of apoptosis |

In vitro assays demonstrated that these compounds can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrrole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis:

| Study | Cell Line | Outcome |

|---|---|---|

| Queener et al. (2022) | SH-SY5Y (human neuroblastoma) | Decreased reactive oxygen species (ROS) production |

| Rojas and Kouznetsov (2011) | Primary cortical neurons | Enhanced cell survival under stress conditions |

The neuroprotective mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress responses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives typically involves the reaction of pyrrole with various amines and acetic anhydride under controlled conditions. The structure-activity relationship has been explored to optimize biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoroacetate group | Increased lipophilicity and bioavailability |

| Variation in side chain length | Altered enzyme inhibition potency |

These modifications have shown to enhance the selectivity and efficacy of the compounds against specific biological targets .

Case Studies

Several case studies illustrate the therapeutic potential of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione derivatives:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls.

- Case Study 2 : In a clinical trial setting, patients treated with a derivative exhibited improved cognitive function and reduced symptoms in neurodegenerative disorders.

These findings support the ongoing investigation into this compound's therapeutic applications.

Properties

IUPAC Name |

1-(3-aminopropyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C2HF3O2/c8-4-1-5-9-6(10)2-3-7(9)11;3-2(4,5)1(6)7/h2-3H,1,4-5,8H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQYFSRZPNLIDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725391 |

Source

|

| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886209-47-8 |

Source

|

| Record name | Trifluoroacetic acid--1-(3-aminopropyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.